molecular formula C11H19NO5 B6171726 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid CAS No. 2166634-98-4

4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid

Cat. No.: B6171726
CAS No.: 2166634-98-4
M. Wt: 245.3
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Description

4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes an oxazepane ring. The BOC group is commonly used to protect amines during chemical reactions, making this compound valuable in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid typically involves the protection of an amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile with 4-dimethylaminopyridine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the BOC group yields the free amine, which can then participate in further reactions .

Scientific Research Applications

4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid involves the protection of amine groups. The BOC group is introduced to prevent unwanted reactions at the amine site during synthetic processes. The protected amine can then be selectively deprotected under acidic conditions, allowing for controlled synthesis of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butoxy)carbonyl]-1,4-oxazepane-5-carboxylic acid is unique due to its oxazepane ring structure, which provides additional stability and reactivity compared to other BOC-protected compounds. This makes it particularly useful in complex synthetic applications where selective protection and deprotection are required .

Properties

CAS No.

2166634-98-4

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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